Home > Products > Screening Compounds P24893 > (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol - 1849521-61-4

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Catalog Number: EVT-1768425
CAS Number: 1849521-61-4
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(3-(Dibutylamino)propylamino)-5,6-dihydro-1,10-phenanthroline-5-ol

Compound Description: This compound is a phenanthroline derivative containing both an amino-alcohol and an amino-ether substituent. It was synthesized from 5,6-epoxy-1,10-phenanthroline and evaluated for its antiplasmodial activity against Plasmodium berghei-infected mice []. At a dose of 150 mg/kg/day, it showed a 90.58% suppression of the parasite, highlighting its potential as an antimalarial agent [].

4-(1,10-Phenanthroline-5-yloxy)-N,N-dipropylbutan-1-amine

Compound Description: Similar to the previous compound, this molecule is also a phenanthroline derivative featuring both an amino-ether and an amino-alcohol group []. It also demonstrated antiplasmodial activity in the same in vivo study []. At a lower dose of 15 mg/kg/day, it achieved an 88.32% suppression of Plasmodium berghei [], suggesting a potentially higher potency than the dibutylamino analogue.

Overview

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a chiral compound classified as a pyridazinol derivative. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of a chiral center enhances its complexity and allows for enantioselective interactions within biological systems, making it a subject of interest in various scientific fields, including pharmacology and organic chemistry.

Source and Classification

The compound is identified by the chemical structure that includes a pyridazine ring substituted with an amino group and a phenylethyl group. Its chemical formula is C13_{13}H16_{16}N2_{2}O, and it has the CAS number 1849521-61-4. Pyridazinol derivatives are recognized for their potential therapeutic effects, particularly in the development of drugs targeting various diseases due to their ability to interact with specific biological targets .

Synthesis Analysis

Methods

The synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol typically involves several key steps:

  1. Formation of the Pyridazinol Core: This is achieved through the cyclization of suitable precursors under acidic or basic conditions.
  2. Introduction of the Amino Group: Nucleophilic substitution reactions using appropriate amines introduce the amino group into the structure.
  3. Chiral Resolution: The chiral center can be introduced through asymmetric synthesis techniques or chiral resolution methods.

Technical Details

Industrial production may utilize optimized synthetic routes that focus on scalability and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste during the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol features a pyridazine ring with an amino group at the 6-position and a phenylethyl substituent at the 3-position. The stereochemistry at the chiral center contributes to its biological activity.

Data

The molecular weight of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is approximately 216.28 g/mol, and its structural formula can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}
Chemical Reactions Analysis

Types of Reactions

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol can participate in various chemical reactions, including:

  • Oxidation: The hydroxyl group may be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols.
  • Substitution: The amino group can engage in nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used include:

  • Oxidation Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides.
Mechanism of Action

The mechanism of action for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound's chiral nature enables enantioselective binding, potentially leading to varying biological effects depending on the target and context of use. This characteristic is particularly relevant in pharmacological applications where different enantiomers may exhibit distinct therapeutic profiles .

Physical and Chemical Properties Analysis

Physical Properties

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is typically characterized by its solid state at room temperature, with specific melting points depending on purity and preparation methods.

Chemical Properties

Chemical properties include solubility in polar solvents, stability under standard laboratory conditions, and reactivity with various functional groups. Detailed physicochemical data may vary based on experimental conditions but generally indicate good stability under neutral pH conditions .

Applications

Scientific Uses

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It is studied for its interactions with biological macromolecules, aiding in understanding biochemical pathways.
  • Medicine: Investigated for potential pharmacological properties, including therapeutic effects against various diseases.
  • Industry: Utilized in developing new materials or as catalysts in chemical reactions .

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its significance in advancing drug discovery and development efforts.

Introduction to Pyridazinone Scaffolds in Medicinal Chemistry

Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring featuring two adjacent nitrogen atoms. This core structure exhibits remarkable versatility in drug design due to its capacity for hydrogen bonding, π-stacking interactions, and tunable electronic properties. The pyridazin-3-ol subtype, where a hydroxyl group replaces the carbonyl at position 3, enhances metal-chelating potential and introduces distinctive tautomeric behavior that influences target binding. The synthesis and optimization of pyridazinone derivatives have yielded compounds with diverse biological activities, from cardiovascular therapies to antiparasitic agents [1] .

Structural Significance of Pyridazin-3-ol Derivatives in Drug Discovery

The pyridazin-3-ol core exhibits unique physicochemical properties that underpin its pharmacological relevance. The hydroxyl group at position 3 facilitates both hydrogen bond donation (as the enol tautomer) and acceptance (as the keto tautomer), enabling adaptable interactions with biological targets. This tautomeric equilibrium, combined with the electron-deficient nature of the diazine ring, enhances binding to catalytic sites of enzymes involved in disease processes. Structural analyses confirm that the planar configuration permits deep penetration into hydrophobic binding pockets, while the N2 atom serves as a critical hydrogen bond acceptor [1].

Recent drug discovery campaigns have leveraged pyridazin-3-ol scaffolds to target parasitic infections and inflammatory pathways. Proteasome inhibition has emerged as a key mechanism, particularly against kinetoplastid parasites. The pyridazinone-based inhibitor GSK3494245/DDD01305143 demonstrated potent activity against the Leishmania proteasome through coordination with the β5 chymotrypsin-like subunit. Similarly, pyridazin-3-ol derivatives exhibit selective suppression of glial activation pathways, significantly reducing IL-1β, iNOS, and NO production in neuroinflammatory models without compromising beneficial neural functions [1] .

Table 1: Bioactive Pyridazin-3-ol Derivatives and Their Therapeutic Applications

CompoundBiological TargetKey Activity ProfileStructural Features
GSK3494245/DDD01305143Leishmania proteasome β5 subunitpIC50 7.3 (T. cruzi proteasome); >100-fold selectivity over human proteasomeChlorophenyl headgroup; Pyridazinone core
Antineuroinflammatory leadGlial activation pathways>70% reduction in IL-1β and NO at 10 μM; minimal cytotoxicity3-Amino-6-phenyl substitution
(S)-6-((1-Phenylethyl)amino)pyridazin-3-olT. cruzi proteasome (predicted)Moderate permeability (Papp 413 nm/s); ER=6 in MDR1-MDCK assayChiral (S)-phenylethylamino side chain

The structural versatility of pyridazin-3-ols enables extensive optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Introduction of halogen atoms or lipophilic groups enhances membrane permeability, while hydrophilic substituents improve aqueous solubility. Notably, the 6-position accommodates bulky aromatic groups without disrupting planarity, making it ideal for targeting deep hydrophobic pockets in parasitic proteasomes [1]. However, early pyridazinone derivatives suffered from P-glycoprotein-mediated efflux (efflux ratio >22), limiting central nervous system penetration and efficacy against tissue-dwelling parasites.

Research Gaps and Novelty of (S)-6-((1-Phenylethyl)amino)pyridazin-3-ol

Despite advances in pyridazinone chemistry, significant knowledge gaps surround the pharmacological potential of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. Previous proteasome inhibitors like GNF6702 demonstrated pan-kinetoplastid activity but showed suboptimal efficacy in T. cruzi chronic infection models due to inadequate tissue distribution. The combination of moderate lipophilicity (cLogP ~2.8), hydrogen-bonding capability, and chiral specificity positions this compound to address limitations of earlier derivatives [1]. Critically, its moderate efflux ratio (ER=6) suggests potential for overcoming the blood-brain barrier and reaching tissue-resident parasites—a key failure point for prior candidates.

The compound's novelty stems from three structural innovations:

  • Stereospecific Phenethylamino Group: Unlike symmetrical analogues, the chiral center enables differential target engagement
  • Unsubstituted Pyridazin-3-ol Tautomerism: Facilitates adaptive hydrogen bonding unavailable to 3-keto analogues
  • Minimalist Scaffold: Lacking the complex aryl extensions of clinical candidates, offering superior synthetic accessibility

Current research priorities include establishing definitive proteasome inhibition mechanisms through cryo-EM co-structural analysis, which previously enabled optimization of related antileishmanial agents [1]. No published studies have yet evaluated this compound's efficacy in chronic Chagas models, representing a critical knowledge gap. Additionally, the scaffold's potential for targeting human inflammatory kinases (e.g., DAPK1) remains unexplored, despite structural similarities to known neuroprotective pyridazinones .

The ADME profile requires comprehensive characterization, particularly regarding chiral stability in physiological conditions and tissue-specific distribution. Early analogues showed promising aqueous solubility (59 μM) but suboptimal brain penetration (brain-blood ratio 0.07), necessitating targeted prodrug approaches [1]. Future studies must evaluate whether the (S)-configuration provides sufficient advantages over existing Chagas therapeutics like benznidazole, especially in parasite relapse prevention after washout.

Properties

CAS Number

1849521-61-4

Product Name

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol

IUPAC Name

3-[[(1S)-1-phenylethyl]amino]-1H-pyridazin-6-one

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c1-9(10-5-3-2-4-6-10)13-11-7-8-12(16)15-14-11/h2-9H,1H3,(H,13,14)(H,15,16)/t9-/m0/s1

InChI Key

AWYGPJLGISQBQR-VIFPVBQESA-N

SMILES

CC(C1=CC=CC=C1)NC2=NNC(=O)C=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NNC(=O)C=C2

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NNC(=O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.